molecular formula C11H6F2N2O3 B5434144 2-(3,4-difluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

2-(3,4-difluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

Cat. No. B5434144
M. Wt: 252.17 g/mol
InChI Key: XHYQAUAWZOKENT-UHFFFAOYSA-N
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Description

The compound “2-(3,4-difluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the difluorophenyl group suggests that this compound may have unique properties due to the electronegativity of the fluorine atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the difluorophenyl group and the carboxylic acid group would influence properties like polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the use of this compound. For example, if it’s a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “2-(3,4-difluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid” would require proper safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(3,4-difluorophenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O3/c12-7-2-1-5(3-8(7)13)9-14-4-6(11(17)18)10(16)15-9/h1-4H,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYQAUAWZOKENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C(=O)N2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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